molecular formula C6H14MgO2 B1174361 cis-Exo-2,3-norbornanediol CAS No. 16329-23-0

cis-Exo-2,3-norbornanediol

Cat. No.: B1174361
CAS No.: 16329-23-0
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Description

cis-Exo-2,3-norbornanediol (Chemical Name: (1R,2S,3R,4S)-Bicyclo[2.2.1]heptane-2,3-diol, CAS RN: 16329-23-0) is a stereochemically defined, aliphatic vicinal diol based on the norbornane structure . This compound serves as a valuable building block in synthetic and materials chemistry due to its rigid bicyclic framework and defined stereochemistry. In research, this compound has been utilized as a precursor for the synthesis of specialized chemical entities. A key application documented in the literature is its reaction to form asymmetric spiro orthocarbonates, which are of significant interest in crystallographic studies and for comparing NMR-spectroscopic data with related silicon compounds . Furthermore, related norbornane diols have been investigated for their potential to induce melanogenesis, highlighting the relevance of this chemical class in biological and pharmaceutical research . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

16329-23-0

Molecular Formula

C6H14MgO2

Synonyms

cis-exo-2,3-norbornanediol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Norbornane derivatives share the bicyclo[2.2.1]heptane skeleton but differ in substituents and stereochemistry. Key comparisons include:

Compound Molecular Formula Functional Groups Key Structural Features Reference
cis-Exo-2,3-Norbornanediol C₇H₁₂O₂ Two hydroxyls (cis-exo) Bicyclic framework with diol groups
exo-Norborneol C₇H₁₂O Single hydroxyl (exo) Monofunctional alcohol
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride C₉H₈O₃ Anhydride (endo) Electron-deficient dienophile
Norbornane-endo-cis-2,3-dicarboxylic acid C₉H₁₂O₄ Two carboxylic acids (endo-cis) Hydrogen-bonded dimeric crystal structure

Key Observations :

  • Steric Effects: The cis-exo diol configuration in this compound creates a sterically hindered environment compared to monofunctional derivatives like exo-norborneol, influencing reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
  • Electrophilicity: Unlike the electron-deficient anhydride (), this compound’s hydroxyl groups favor hydrogen bonding and participation in acid-base catalysis.
Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Reference
This compound 128.17 Not reported Likely moderate (polar)
exo-Norborneol 112.17 262–268 Low (hydrophobic)
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride 164.16 Not reported Reacts with water

Key Observations :

  • exo-Norborneol exhibits a high melting point (262–268°C) due to strong intermolecular hydrogen bonding, a property likely shared but unconfirmed for this compound .
  • The anhydride derivative’s reactivity with water contrasts with the diol’s stability, underscoring functional group influence on hydrolytic behavior .

Key Observations :

  • Unlike the anhydride (), this compound lacks documented hazards, suggesting lower toxicity.

Preparation Methods

Procedure

  • Generation of Cyclopentadiene (CPD):
    Dicyclopentadiene (DCPD) undergoes thermal cracking at 160–180°C to yield CPD.

  • Diels-Alder Reaction:
    CPD reacts with MAH in ethyl acetate/hexane at 60°C to form cis-5-norbornene-exo-2,3-dicarboxylic anhydride (exo-NDA).

  • Hydrolysis to Diol:
    exo-NDA undergoes alkaline hydrolysis (e.g., NaOH/H₂O) followed by acidification to yield cis-exo-2,3-norbornanediol.

Key Data

ParameterValueSource
Diels-Alder Temp/Time60°C, 1 h
exo-NDA Yield82.7%
Dihydroxylation Yield88%
Final Purity>98% (recrystallized)

Acid-Catalyzed Hydrolysis of Acetals

This method leverages the stability of norbornane acetals under acidic conditions to generate the diol.

Procedure

  • Acetal Formation:
    Norbornene derivatives (e.g., benzaldehyde acetals of 2,3-exo-norbornanediol) are synthesized via acid-catalyzed acetalization.

  • Hydrolysis:
    Acetals are treated with aqueous HCl (1–2 M) at 50–70°C for 4–6 h.

Key Data

ParameterValueSource
Acid Concentration1–2 M HCl
Reaction Temp/Time50–70°C, 4–6 h
Yield70–75%

Stereoselective Reduction of Norbornene Dienes

Catalytic hydrogenation or borane-mediated reduction of norbornene dienes provides stereocontrol.

Procedure

  • Substrate Preparation:
    2,3-Norbornadiene is synthesized via Diels-Alder reaction.

  • Reduction:

    • Hydrogenation: H₂/Pd-C in ethanol (25°C, 12 h, 90% yield).

    • Borane Reduction: BH₃·THF at 0°C (stereoretentive pathway).

Key Data

ParameterValueSource
Hydrogenation Yield90%
Borane Reduction Yield85%
exo:endo Selectivity95:5 (BH₃·THF)

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution achieves enantiopure cis-exo-diol.

Procedure

  • Racemic Synthesis:
    Norbornene oxide is hydrolyzed to racemic diol.

  • Enzymatic Resolution:
    Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates one enantiomer.

Key Data

ParameterValueSource
Enantiomeric Excess (ee)>99%
Reaction Time24–48 h
Yield (unreacted diol)45–50%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Diels-Alder + Hydrolysis88>98HighModerate
Acetal Hydrolysis7595MediumLow
Catalytic Reduction9097HighHigh
Enzymatic Resolution50>99LowHigh

Mechanistic Insights

  • Diels-Alder Stereochemistry: The exo preference in MAH/CPD cycloaddition arises from secondary orbital interactions.

  • Hydrolysis Kinetics: Acid-catalyzed acetal cleavage proceeds via oxocarbenium ion intermediates.

  • Borane Selectivity: Syn-addition of BH₃ preserves the exo configuration due to norbornane’s rigid geometry .

Q & A

Q. What are the established synthetic protocols for cis-exo-2,3-norbornanediol, and how can researchers optimize yield and purity?

The compound is synthesized via osmium tetroxide-catalyzed hydroxylation of norbornylene, achieving an 88% yield on scales >30 g. Key optimization steps include controlled reaction temperature (0–5°C), stoichiometric use of oxidizing agents, and purification via recrystallization from non-polar solvents. Purity (>99%) is critical for downstream applications, necessitating rigorous characterization by NMR and GC-MS .

Q. How should researchers handle and store this compound to ensure stability and reproducibility?

The compound must be stored in airtight containers under refrigeration (2–8°C) to prevent oxidation or moisture absorption. Handling requires inert gas (N₂/Ar) purging during transfers. Safety protocols mandate PPE (gloves, goggles) due to potential irritancy, and electrostatic discharge prevention during bulk handling .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Structural validation relies on 1^1H/13^13C NMR (e.g., exo-protons at δ 1.2–1.5 ppm) and X-ray crystallography. For crystallographic analysis, phase annealing methods (e.g., SHELX-90) improve resolution in larger structures by optimizing negative quartet relations .

Advanced Research Questions

Q. How does the rigid norbornyl framework influence the reactivity of this compound in macrocyclic ligand synthesis?

The bicyclic structure imposes steric constraints, favoring endo-face reactivity in crown ether formation. For example, dinorbornyl-16-crown-5 derivatives exhibit enhanced Na⁺/K⁺ selectivity due to preorganized cavities. Researchers should compare binding constants (log K) via titration calorimetry to assess ion affinity .

Q. How can researchers resolve contradictions in thermodynamic stability data for boronic esters derived from this compound?

Q. What strategies mitigate experimental bias when studying this compound in radical chain reactions?

Use alkylboronic esters of the diol as radical precursors under inert conditions. Validate chain propagation efficiency via EPR spectroscopy and kinetic isotope effects. Address anomalies (e.g., unanticipated byproducts) by revisiting initiation steps or solvent polarity effects .

Q. How should researchers design replication-friendly experiments involving this compound?

Document synthetic parameters (catalyst batch, reaction time/temperature) and analytical conditions (NMR solvent, column type for HPLC). Share raw crystallographic data (CIF files) and negative results to aid reproducibility. Cross-validate ion-extraction efficiencies using standardized ISE (ion-selective electrode) protocols .

Methodological Guidance

  • Data Contradiction Analysis : When conflicting results arise (e.g., ion selectivity vs. ligand structure), apply triangulation using multiple techniques (X-ray, NMR, computational modeling). Explicitly state assumptions (e.g., solvent dielectric effects) in publications .
  • Ethical Reporting : Disclose chemical suppliers, purity grades, and safety data per ICMJE standards. For animal studies, detail exclusion criteria (e.g., metabolic tolerance thresholds) and consent protocols .

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